REACTION_CXSMILES
|
CN(C)C1C=CC=CC=1.[F:10][C:11]1[C:12](=O)[NH:13][C:14](=O)[NH:15][CH:16]=1.P(Cl)(Cl)([Cl:21])=O.[ClH:24]>>[F:10][C:11]1[C:12]([Cl:21])=[N:13][C:14]([Cl:24])=[N:15][CH:16]=1
|
Name
|
|
Quantity
|
195 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
99.73 g
|
Type
|
reactant
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
215 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at this temperature for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Example 30A was also prepared
|
Type
|
EXTRACTION
|
Details
|
The resulting slurry was extracted with dichloromethane (2×400 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with DI water (4×275 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC(=NC1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111.77 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |